molecular formula C20H18ClN3O B11560382 3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11560382
M. Wt: 351.8 g/mol
InChI Key: XROXLOBPOWERKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a synthetic organic compound belonging to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. Common starting materials include 4-chlorobenzaldehyde and 4-ethylbenzaldehyde, which undergo condensation reactions with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations include the selection of green solvents, energy-efficient reaction conditions, and waste minimization strategies.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, 3-(4-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine
  • 4-(4-Ethylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine
  • 3-(4-Bromophenyl)-4-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

Compared to similar compounds, 3-(4-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE may exhibit unique properties such as enhanced biological activity, improved stability, or specific binding affinity to molecular targets. These characteristics make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18ClN3O

Molecular Weight

351.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(4-ethylphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H18ClN3O/c1-2-12-3-5-13(6-4-12)16-11-17(25)22-20-18(16)19(23-24-20)14-7-9-15(21)10-8-14/h3-10,16H,2,11H2,1H3,(H2,22,23,24,25)

InChI Key

XROXLOBPOWERKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.